Paraxanthine

Beschreibung

Paraxanthine has been reported in Cunila, Apis cerana, and other organisms with data available.

Eigenschaften

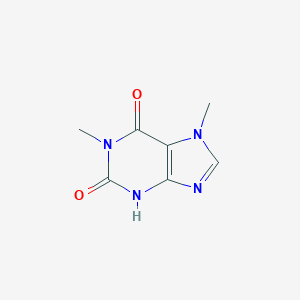

IUPAC Name |

1,7-dimethyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNWUDVFRNGTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052281 | |

| Record name | 1,7-Dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faint yellow fine crystals; [MSDSonline], Solid | |

| Record name | 1,7-Dimethylxanthine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paraxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

611-59-6 | |

| Record name | Paraxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | paraxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-1,7-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3565Y41V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paraxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

351 - 352 °C | |

| Record name | Paraxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Paraxanthine: A Technical Guide to Its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraxanthine (1,7-dimethylxanthine), the principal metabolite of caffeine (B1668208) in humans, is a pharmacologically active compound with a growing body of research highlighting its distinct physiological effects and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and natural occurrence of paraxanthine. It traces the historical identification of caffeine's metabolites and details the presence of paraxanthine in various botanical sources. This document synthesizes quantitative data on its occurrence, presents detailed experimental protocols for its extraction and analysis, and visualizes key metabolic and signaling pathways to provide a thorough resource for the scientific community.

Discovery of Paraxanthine

The discovery of paraxanthine is inextricably linked to the scientific investigation of caffeine metabolism. Following the isolation of caffeine in 1819 by Friedlieb Ferdinand Runge, the scientific community began to explore the fate of this widely consumed alkaloid in the body. While a single definitive "discovery" paper for paraxanthine is not prominent in historical records, its identification was the result of cumulative research throughout the late 19th and early 20th centuries.

Pioneering work by German chemists, notably Emil Fischer, on the structure of purines laid the chemical foundation for understanding xanthine (B1682287) alkaloids. The first concrete steps toward identifying caffeine's metabolic byproducts were taken by researchers such as Salomon and Krüger in the 1890s. They systematically analyzed urine after caffeine administration and were among the first to isolate and characterize various methylxanthines, paving the way for the identification of paraxanthine.

The conclusive confirmation of paraxanthine as the primary human metabolite of caffeine came later with the advent of more sophisticated analytical techniques. The development of chromatography, and later High-Performance Liquid Chromatography (HPLC), allowed for the precise separation and quantification of caffeine and its various metabolites, solidifying paraxanthine's status as the most abundant breakdown product in humans.

Natural Occurrence of Paraxanthine

While predominantly known as a metabolite, paraxanthine also occurs naturally in small quantities in a variety of plants. Its presence often coincides with that of caffeine, though typically at much lower concentrations.

Botanical Sources

Paraxanthine has been identified in several plant species, most notably within the genera Coffea, Theobroma, and Citrus. The concentrations are generally trace amounts compared to the caffeine content in the same plant.

Table 1: Natural Occurrence of Paraxanthine in Botanical Sources

| Plant Species | Plant Part | Paraxanthine Concentration | Reference |

| Coffea arabica | Green Coffee Beans | Small amounts detected | [1] |

| Coffea arabica | Cotyledonary Leaves | Small amounts detected | [1] |

| Theobroma cacao | Fruits | Small amounts detected | [1] |

| Citrus species | Flowers | Small amounts detected | [1] |

| Sicilian Orange Flower | Honey | Small amounts detected | [1] |

Note: Quantitative data from primary sources is sparse; references indicate the presence of paraxanthine in "small amounts."

Metabolic Occurrence in Animals

In humans and other animals, paraxanthine is the primary metabolite of caffeine.[2] Approximately 84% of ingested caffeine is converted to paraxanthine in the liver, a process primarily mediated by the cytochrome P450 enzyme CYP1A2 through demethylation at the N3 position.[2] This metabolic conversion is the most significant source of paraxanthine found in the body.

Metabolic and Signaling Pathways

Caffeine Metabolism to Paraxanthine

The metabolic transformation of caffeine into its three primary dimethylxanthine metabolites is a well-defined pathway occurring predominantly in the liver. Paraxanthine is the major product, with theobromine (B1682246) and theophylline (B1681296) formed in smaller amounts.

Caption: Primary metabolic pathways of caffeine in the human liver.

Adenosine (B11128) Receptor Signaling

Paraxanthine exerts many of its physiological effects by acting as an antagonist at adenosine receptors, particularly the A1 and A2A subtypes. By blocking adenosine, a neurotransmitter that promotes drowsiness, paraxanthine leads to increased neuronal firing and wakefulness. This antagonism also modulates the release of other neurotransmitters, such as dopamine.

Caption: Paraxanthine's mechanism of action via adenosine receptor antagonism.

Experimental Protocols

The following sections detail a generalized methodology for the extraction and quantification of paraxanthine from plant matrices, based on common laboratory practices.

Solid-Phase Extraction (SPE) from Plant Material

This protocol provides a robust method for isolating and concentrating paraxanthine from complex plant extracts prior to chromatographic analysis.

Materials:

-

Dried, finely ground plant material (e.g., coffee beans, tea leaves)

-

Extraction Solvent: Methanol (B129727)/Water (80:20, v/v) with 0.1% Formic Acid

-

Reversed-Phase C18 SPE Cartridges (e.g., 500 mg, 6 mL)

-

Conditioning Solvents: Methanol (HPLC grade), Deionized Water

-

Wash Solvent: 5% Methanol in Water

-

Elution Solvent: Methanol

-

Centrifuge, Vortex Mixer, Nitrogen Evaporator

Procedure:

-

Liquid Extraction:

-

Accurately weigh ~1 g of homogenized plant material into a centrifuge tube.

-

Add 10 mL of Extraction Solvent.

-

Vortex vigorously for 2 minutes.

-

Sonicate for 20 minutes in a water bath.

-

Centrifuge at 4,500 x g for 15 minutes.

-

Carefully collect the supernatant.

-

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 cartridge.

-

Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the supernatant from step 1.6 onto the conditioned cartridge at a slow, consistent flow rate (~1-2 mL/min).

-

-

Washing:

-

Pass 5 mL of Wash Solvent through the cartridge to remove polar interferences.

-

-

Elution:

-

Elute the retained paraxanthine and other methylxanthines by passing 5 mL of methanol through the cartridge. Collect the eluate.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC analysis.

-

Caption: General experimental workflow for SPE of paraxanthine from plants.

Quantification by Reversed-Phase HPLC (RP-HPLC)

This method allows for the separation and quantification of paraxanthine from other methylxanthines.

Instrumentation and Conditions:

-

HPLC System: With UV or Diode-Array Detector (DAD)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: Linear gradient from 5% to 30% B

-

10-12 min: Hold at 30% B

-

12-13 min: Return to 5% B

-

13-18 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

-

Detection Wavelength: 274 nm

Quantification:

-

Prepare a stock solution of analytical grade paraxanthine standard in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution with the initial mobile phase.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and quantify paraxanthine concentration by comparing the resulting peak area to the standard curve.

Conclusion

Paraxanthine, once considered merely a byproduct of caffeine metabolism, is now recognized for its natural, albeit limited, occurrence in the plant kingdom and its significant role as the primary active metabolite of caffeine in humans. Its discovery evolved from early investigations into purine (B94841) chemistry and has been refined by decades of advancements in analytical science. The methodologies outlined in this guide provide a foundation for the accurate extraction and quantification of paraxanthine, facilitating further research into its botanical distribution and pharmacological properties. As interest in its unique safety and efficacy profile grows, a thorough understanding of its origins and analytical chemistry is paramount for researchers in pharmacology, natural products, and drug development.

References

Endogenous Synthesis of Paraxanthine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine (B1668208) in humans and other mammals, accounting for approximately 84% of caffeine's metabolism.[1] Its "endogenous synthesis" in mammals is almost exclusively the result of the hepatic N3-demethylation of caffeine. This process is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) enzyme.[2][3] This technical guide provides an in-depth overview of the core aspects of paraxanthine synthesis in mammals, focusing on the metabolic pathways, key enzymes, quantitative data, and detailed experimental protocols for its study.

The Primary Pathway of Paraxanthine Synthesis: Hepatic Metabolism of Caffeine

The conversion of caffeine to paraxanthine is a critical step in the clearance of caffeine from the body. This biotransformation occurs primarily in the liver and is a key indicator of CYP1A2 enzyme activity.

The Role of Cytochrome P450 1A2 (CYP1A2)

CYP1A2 is a member of the cytochrome P450 superfamily of enzymes and is the principal enzyme responsible for the N3-demethylation of caffeine to form paraxanthine.[2] This enzyme accounts for about 13% of the total cytochrome P450 content in the human liver.[4] The activity of CYP1A2 exhibits significant inter-individual variability, which can be influenced by genetic polymorphisms, environmental factors such as smoking, and the use of certain medications.[5][6]

Subsequent Metabolism of Paraxanthine

Once formed, paraxanthine is further metabolized through several pathways:

-

Demethylation: Paraxanthine can be demethylated at the N1 position to form 7-methylxanthine.[1]

-

Oxidation: Paraxanthine can be oxidized by CYP2A6 and CYP1A2 to form 1,7-dimethyluric acid.[1] Another oxidation pathway, also involving CYP1A2, leads to the formation of 1-methylxanthine, which is then metabolized by xanthine (B1682287) oxidase to 1-methyluric acid.[1]

-

Uracil Formation: A different pathway involves N-acetyl-transferase 2 (NAT2), which converts paraxanthine to 5-acetylamino-6-formylamino-3-methyluracil. This intermediate then non-enzymatically decomposes to 5-acetylamino-6-amino-3-methyluracil.[1]

Quantitative Data on Paraxanthine Synthesis

The following tables summarize key quantitative data related to the endogenous synthesis and measurement of paraxanthine.

Table 1: Enzyme Kinetics of Caffeine N3-Demethylation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (Michaelis constant) | 0.66 ± 0.06 mM | [7] |

| Vmax (Maximum reaction velocity) | 106.3 ± 3.4 ng paraxanthine/hour/mg protein | [7] |

Table 2: Linearity of Analytical Methods for Paraxanthine and Caffeine Quantification

| Analyte | Matrix | Method | Linear Range (µg/mL) | Reference |

| Paraxanthine | Saliva | HPLC | 0.05 - 2.50 | [8] |

| Caffeine | Saliva | HPLC | 0.05 - 5.00 | [8] |

| Paraxanthine | Plasma | HPLC | 0.025 - 2.50 | [8] |

| Caffeine | Plasma | HPLC | 0.025 - 5.00 | [8] |

| Paraxanthine | Plasma | HILIC-MS/MS | 0.0150 - 4.50 | [9] |

| Caffeine | Plasma | HILIC-MS/MS | 0.0600 - 60.0 | [9] |

Experimental Protocols

In Vitro Assay of Caffeine Metabolism in Human Liver Microsomes

This protocol is adapted from methodologies used to study the kinetics of caffeine metabolism.[10][11][12]

Objective: To determine the rate of paraxanthine formation from caffeine in human liver microsomes.

Materials:

-

Human liver microsomes (commercially available)

-

Caffeine standard solution

-

[3-¹⁴C-methyl]caffeine (for radiometric detection)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Scintillation fluid

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC system with a C18 column and a UV or radiometric detector

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add caffeine (or [3-¹⁴C-methyl]caffeine) to the pre-incubated mixture to initiate the metabolic reaction. A range of caffeine concentrations should be used to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Sample Analysis:

-

HPLC-UV: Transfer the supernatant to an HPLC vial and inject it into the HPLC system. Use a mobile phase of acetonitrile and water with formic acid to separate caffeine and its metabolites. Monitor the absorbance at a specific wavelength (e.g., 273 or 280 nm) to quantify paraxanthine based on a standard curve.[8]

-

Radio-HPLC: If using radiolabeled caffeine, collect the HPLC eluent at the retention time of paraxanthine, mix it with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Quantification of Paraxanthine and Caffeine in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on established methods for the analysis of caffeine and its metabolites in biological fluids.[13][14][15]

Objective: To accurately quantify the concentrations of paraxanthine and caffeine in human plasma samples.

Materials:

-

Human plasma samples

-

Paraxanthine and caffeine analytical standards

-

Isotopically labeled internal standards (e.g., caffeine-d9, paraxanthine-d3)

-

Acetonitrile with 0.1% formic acid (protein precipitation solution)

-

Methanol

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).

-

Add the internal standard solution.

-

Add the protein precipitation solution (e.g., 3 volumes of acetonitrile with 0.1% formic acid).

-

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an HPLC vial.

-

Evaporation and Reconstitution (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analytes on the C18 column.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for caffeine, paraxanthine, and their internal standards.

-

-

Quantification: Create a calibration curve using known concentrations of caffeine and paraxanthine standards. Calculate the concentrations in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations of Metabolic and Regulatory Pathways

Metabolic Pathway of Caffeine to Paraxanthine and its Subsequent Metabolites

Caption: Caffeine metabolism to paraxanthine and its subsequent breakdown products.

Experimental Workflow for CYP1A2 Activity Phenotyping

Caption: Workflow for assessing CYP1A2 activity using caffeine as a probe.

Regulation of CYP1A2 Expression

Caption: Factors influencing the expression and activity of the CYP1A2 enzyme.

References

- 1. Paraxanthine - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. cjpas.net [cjpas.net]

- 4. The expression, induction and pharmacological activity of CYP1A2 are post-transcriptionally regulated by microRNA hsa-miR-132-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, function, regulation and polymorphism and the clinical significance of human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Assay of caffeine metabolism in vitro by human liver microsomes using radio-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of P4501A2 activity in human liver microsomes using [3-14C-methyl]caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biotransformation of caffeine by microsomes from human liver. Kinetics and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BASi® | Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma [basinc.com]

- 14. scispace.com [scispace.com]

- 15. The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Paraxanthine's Primary Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraxanthine (1,7-dimethylxanthine) is the principal metabolite of caffeine (B1668208) in humans, accounting for approximately 84% of caffeine's metabolism. While historically often considered in the context of its parent compound, emerging research has illuminated paraxanthine's unique pharmacological profile, suggesting distinct mechanisms of action that contribute to its stimulant and nootropic effects. This technical guide provides an in-depth exploration of the core mechanisms through which paraxanthine exerts its physiological effects, with a focus on its interactions with adenosine (B11128) receptors and phosphodiesterases. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of paraxanthine's molecular pharmacology.

Core Mechanisms of Action

Paraxanthine's primary mechanism of action is twofold, involving:

-

Antagonism of Adenosine Receptors: Similar to caffeine, paraxanthine acts as a competitive antagonist at adenosine A1 and A2A receptors.[1][2][3][4] By blocking these receptors, paraxanthine mitigates the effects of adenosine, a nucleoside that promotes relaxation and sleepiness. This antagonism leads to increased neuronal firing and the release of various neurotransmitters, contributing to its stimulant effects.[5]

-

Inhibition of Phosphodiesterase (PDE): A key differentiator from caffeine is paraxanthine's role as a selective inhibitor of cGMP-preferring phosphodiesterase, particularly PDE9.[1][6][7][8] This inhibition leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn potentiates nitric oxide (NO) signaling.[6][7][8] This pathway is notably linked to an increase in dopamine (B1211576) release in the striatum, an effect not observed with caffeine.[1][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining paraxanthine's interaction with its primary molecular targets.

Table 1: Adenosine Receptor Binding Affinities (Ki) of Paraxanthine and Related Methylxanthines

| Compound | A1 Receptor (Ki, µM) | A2A Receptor (Ki, µM) | Species/Tissue | Reference |

| Paraxanthine | 40 - 65 | 40 | Rat Brain | [4] |

| Caffeine | 90 - 110 | 80 | Rat Brain | [4] |

| Theophylline | 20 - 30 | 20 | Rat Brain | [4] |

| Theobromine | 210 - 280 | > 1000 | Rat Brain | [4] |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Paraxanthine and Related Methylxanthines against Adenosine Receptors

| Compound | A1 Receptor (IC50, µM) | A2A Receptor (IC50, µM) | Species/Tissue | Reference |

| Paraxanthine | 40 - 65 | 90 | Rat Brain | [4] |

| Caffeine | 90 - 110 | 120 | Rat Brain | [4] |

| Theophylline | 20 - 30 | 60 | Rat Brain | [4] |

| Theobromine | 210 - 280 | > 1000 | Rat Brain | [4] |

Signaling Pathways

The distinct dual mechanism of paraxanthine is illustrated in the following signaling pathway diagrams.

Figure 1: Paraxanthine's antagonistic action at adenosine receptors.

Figure 2: Paraxanthine's inhibition of PDE9 and subsequent potentiation of dopamine release.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of paraxanthine's mechanism of action.

Adenosine Receptor Binding Assays

These assays are crucial for determining the binding affinity of paraxanthine for adenosine A1 and A2A receptors.

Objective: To quantify the binding affinity (Ki) of paraxanthine for adenosine A1 and A2A receptors through competitive radioligand binding assays.

Materials:

-

Rat brain tissue (cerebral cortex for A1, striatum for A2A)

-

[³H]cyclohexyladenosine ([³H]CHA) for A1 receptor labeling

-

[³H]2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine ([³H]CGS 21680) for A2A receptor labeling

-

Paraxanthine and other competing ligands (caffeine, theophylline, theobromine)

-

Adenosine deaminase

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortex or striatum in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

-

Binding Assay: Incubate the prepared membranes with the respective radioligand ([³H]CHA for A1, [³H]CGS 21680 for A2A) and varying concentrations of paraxanthine or other competing ligands. Include tubes with an excess of a non-radiolabeled agonist to determine non-specific binding.

-

Incubation: Perform the incubation at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from competition curves. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

References

- 1. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paraxanthine safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. besjournal.com [besjournal.com]

- 6. Paraxanthine enhances memory and neuroplasticity more than caffeine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]

Paraxanthine's Affinity for Adenosine A1 and A2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of paraxanthine's binding affinity for adenosine (B11128) A1 and A2A receptors. Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, is an active central nervous system stimulant.[1] Its pharmacological effects are largely attributed to its interaction with adenosine receptors, which are crucial regulators of neuronal activity.[2][3] Understanding the nuances of paraxanthine's receptor engagement is critical for the development of novel therapeutics targeting the adenosinergic system.

Quantitative Analysis of Receptor Binding Affinity

Paraxanthine acts as a non-selective antagonist at both A1 and A2A adenosine receptors.[1] The following tables summarize the binding affinities (Ki and IC50 values) of paraxanthine and related methylxanthines for these receptors, compiled from various studies. These values are essential for comparing the relative potencies of these compounds.

| Compound | Receptor Subtype | Species | Tissue | Ki (µM) | IC50 (µM) | Reference |

| Paraxanthine | A1 | Rat | Brain | - | 40-65 | [4] |

| A2A | Rat | Striatum | - | 40 | [4] | |

| A1 | Equine | Forebrain | Higher Potency than Caffeine | - | [2][5] | |

| A2A | Equine | Forebrain | Higher Potency than Caffeine | - | [2][5] | |

| A1 (rat) | - | - | 21 | - | [6] | |

| A2A (rat) | - | - | 19.4 | - | [6] | |

| Caffeine | A1 | Rat | Brain | ~50 | 90-110 | [4] |

| A2A | Rat | Striatum | ~27 | 80 | [4] | |

| A1 (human) | - | - | 10.7 | - | [6] | |

| A2A (human) | - | - | 9.56 | - | [6] | |

| Theophylline | A1 | Rat | Brain | - | 20-30 | [4] |

| A2A | Rat | Striatum | - | 20 | [4] | |

| Theobromine (B1682246) | A1 | Rat | Brain | - | 210-280 | [4] |

| A2A | Rat | Striatum | - | >1000 | [4] |

Table 1: Comparative Binding Affinities of Methylxanthines for Adenosine A1 and A2A Receptors. This table highlights that while paraxanthine and caffeine have similar micromolar affinities for both A1 and A2A receptors, some studies suggest paraxanthine may exhibit a slightly higher potency.[2][5][7] Theophylline generally shows the highest affinity among the common methylxanthines, while theobromine is significantly weaker, particularly at the A2A receptor.[4][8]

Adenosinergic Signaling Pathways

The interaction of paraxanthine with A1 and A2A receptors antagonizes the natural ligand, adenosine, leading to a modulation of downstream signaling cascades. These pathways are primarily mediated by G-proteins and regulate the levels of cyclic adenosine monophosphate (cAMP).

Figure 1: Adenosine A1 and A2A Receptor Signaling Pathways. This diagram illustrates the canonical signaling pathways for A1 and A2A receptors and the antagonistic action of paraxanthine.

Experimental Protocols

The determination of binding affinities and functional activity of compounds like paraxanthine relies on standardized in vitro assays. The following sections detail the methodologies for two key experiments.

Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of paraxanthine for adenosine A1 and A2A receptors.

Materials and Reagents:

-

Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).[9]

-

Radioligand: A subtype-selective radioligand with high affinity.

-

Test Compound: Paraxanthine.

-

Non-specific Binding Control: A high concentration of a non-selective agonist like NECA (5'-N-Ethylcarboxamidoadenosine) or theophylline.[9][10]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[11]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

-

Scintillation Cocktail.

-

96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.[11]

Procedure:

-

Preparation: Thaw cell membrane preparations on ice and dilute in assay buffer to the desired protein concentration (typically 5-50 µg per well).[11] Prepare serial dilutions of paraxanthine.

-

Assay Setup: In a 96-well filter plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Test Compound: Serially diluted paraxanthine, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[9][12]

-

Termination and Washing: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the paraxanthine concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Figure 2: Radioligand Competitive Binding Assay Workflow. This flowchart outlines the key steps in determining the binding affinity of a test compound.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP, a key second messenger in adenosine receptor signaling.

Objective: To determine the functional antagonism of paraxanthine at adenosine A1 and A2A receptors.

Materials and Reagents:

-

Cell Line: A cell line expressing the adenosine receptor of interest (e.g., CHO or HEK-293 cells).[9]

-

Agonist: A known adenosine receptor agonist (e.g., NECA or CGS 21680 for A2A).[9][13]

-

Antagonist (Test Compound): Paraxanthine.

-

Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., rolipram (B1679513) or IBMX).[9]

-

Cell Culture Medium.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.

-

Pre-treatment: Wash the cells and pre-incubate them with the PDE inhibitor in the presence of varying concentrations of paraxanthine.

-

Agonist Stimulation: Add the adenosine receptor agonist to stimulate cAMP production and incubate for a specified time.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

Data Analysis:

-

Generate dose-response curves for the agonist in the absence and presence of different concentrations of paraxanthine.

-

Determine the IC50 of paraxanthine, which is the concentration that causes a 50% inhibition of the maximal agonist-induced cAMP response.

-

The data can be used to construct a Schild plot to determine the pA2 value, a measure of antagonist potency.

Figure 3: cAMP Accumulation Assay Workflow. This flowchart details the procedure for assessing the functional antagonism of paraxanthine.

Conclusion

Paraxanthine demonstrates significant antagonistic activity at both adenosine A1 and A2A receptors, with a binding affinity comparable to its parent compound, caffeine.[6][7] The methodologies outlined in this guide provide a robust framework for the continued investigation of paraxanthine and other novel compounds targeting the adenosinergic system. A thorough understanding of these interactions is paramount for the rational design of drugs for a variety of therapeutic areas, including neurodegenerative diseases and oncology.[6][14]

References

- 1. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Paraxanthine safety and comparison to caffeine [frontiersin.org]

- 3. Paraxanthine safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paraxanthine Supplementation Increases Muscle Mass, Strength, and Endurance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Central Role of CYP1A2 in Paraxanthine Metabolism: A Technical Guide

Introduction

Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human drug metabolism, primarily located in the liver. It is responsible for the biotransformation of a wide range of xenobiotics, including numerous clinical drugs, procarcinogens, and dietary compounds.[1][2] Among its most well-characterized functions is the metabolism of caffeine (B1668208). Paraxanthine, the major metabolite of caffeine, is formed almost exclusively through the action of CYP1A2.[3][4] This makes the caffeine-to-paraxanthine metabolic pathway a valuable tool for researchers, scientists, and drug development professionals to assess in vivo CYP1A2 activity. This guide provides an in-depth examination of the core functions of CYP1A2 in paraxanthine metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Metabolic Pathway: From Caffeine to Paraxanthine and Beyond

Caffeine (1,3,7-trimethylxanthine) is extensively metabolized in the liver, with over 95% of an administered dose being transformed by cytochrome P450 enzymes.[1] CYP1A2 is the principal enzyme responsible for the initial N-demethylation of caffeine.[5] Approximately 81.5% of caffeine is converted to paraxanthine (1,7-dimethylxanthine) through 3-N-demethylation, a reaction almost exclusively catalyzed by CYP1A2.[4][6][7] The remaining portion is metabolized to theobromine (B1682246) (~10.8-12%) and theophylline (B1681296) (~4-5.4%).[5][6][7]

Paraxanthine itself is further metabolized, and CYP1A2 continues to play a role in its clearance through 7-demethylation.[6][8] The high specificity of the caffeine-to-paraxanthine conversion makes the paraxanthine/caffeine ratio a reliable and widely used biomarker for CYP1A2 phenotyping.[7][9]

Figure 1. Metabolic pathway of caffeine via CYP1A2.

Quantitative Data on CYP1A2-Mediated Paraxanthine Metabolism

The kinetics of CYP1A2-mediated metabolism of caffeine and paraxanthine have been characterized in various in vitro and in vivo studies. This data is crucial for building pharmacokinetic models and understanding the impact of genetic and environmental factors on drug clearance.

| Parameter | Substrate | System | Value | Reference |

| KM | Caffeine (for Paraxanthine formation) | Human Liver Microsomes | 0.4 - 0.5 mmol L-1 | [10] |

| KM | Caffeine (for Paraxanthine formation) | Human Liver Microsomes | 0.66 ± 0.06 mM | [5][11][12] |

| Vmax | Caffeine (for Paraxanthine formation) | Human Liver Microsomes | 106.3 ± 3.4 ng paraxanthine/hour/mg protein | [5][11][12] |

| KM | Paraxanthine (for 1-Methylxanthine formation) | Human Liver Microsomes | 0.13 - 0.2 mmol L-1 | [10] |

| IC50 | Theophylline (Inhibition of Paraxanthine formation) | Human Liver Microsomes | 75.8 ± 5.2 µM | [5][11] |

| Ki | Theophylline (Inhibition of Paraxanthine formation) | Human Liver Microsomes | 0.41 ± 0.03 µM | [5][11] |

| Paraxanthine/Caffeine Ratio | PAHs Exposed Subjects (in vivo) | Serum (5h post-dose) | 0.45 ± 0.05 | [13] |

| Paraxanthine/Caffeine Ratio | Non-Exposed Subjects (in vivo) | Serum (5h post-dose) | 0.33 ± 0.03 | [13] |

| Paraxanthine/Caffeine Ratio | Chinese Population (in vivo) | Plasma (6h post-dose) | Median: 0.27 (Range: 0.09 - 1.46) | [14] |

Experimental Protocols

Accurate assessment of CYP1A2 activity is fundamental for both clinical and preclinical research. The following sections detail common methodologies.

In Vitro Enzyme Kinetics using Human Liver Microsomes (HLMs)

This protocol is adapted from studies determining the kinetic parameters of caffeine metabolism.[5][11]

-

Preparation of Incubation Mixture: A typical 512.5 µl incubation mixture consists of:

-

Caffeine (substrate) at various concentrations (e.g., 0.128-32.78 mM).

-

pH 7.4 sodium phosphate (B84403) buffer.

-

NADPH (cofactor) at a final concentration of 1.12 mM.

-

For inhibition studies, the inhibitor (e.g., theophylline) is added at varying concentrations.

-

-

Reaction Initiation: The mixture is pre-incubated for 2 minutes at 37°C. The reaction is initiated by adding 0.25 mg of HLMs.

-

Incubation: The reaction proceeds for a defined period (e.g., 30-60 minutes) at 37°C in a shaking water bath.

-

Reaction Termination: The reaction is stopped by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

-

Sample Preparation: The quenched mixture is centrifuged to pellet the protein. The supernatant is collected for analysis. An internal standard (e.g., 7-[β-hydroxyethyl] theophylline) is added to the supernatant.[5]

-

Quantification: The concentration of the formed paraxanthine is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 273 or 280 nm).[5][15]

In Vivo CYP1A2 Phenotyping using the Paraxanthine/Caffeine Ratio

This protocol describes a common clinical procedure for determining an individual's CYP1A2 metabolic phenotype.[13][14][16][17]

-

Subject Preparation: Subjects typically abstain from caffeine-containing products for at least 24 hours prior to the test.[15] However, newer methods suggest that long periods of abstinence may not be necessary.[9]

-

Caffeine Administration: A single oral dose of caffeine is administered (e.g., 100 mg to 300 mg).[13][14][17]

-

Sample Collection: Blood (plasma) or saliva samples are collected at a specific time point post-dose. The optimal time for a single sample is typically between 4 and 7 hours after caffeine administration.[3][16][17]

-

Sample Processing:

-

Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.

-

Saliva: Saliva is collected and may be centrifuged to remove debris.

-

Samples are stored at -20°C or lower until analysis.[13]

-

-

Analyte Extraction and Quantification:

-

Extraction: Caffeine and paraxanthine are extracted from the biological matrix using methods like liquid-liquid extraction with ethyl acetate (B1210297) or protein precipitation with acetonitrile.[15][18]

-

Analysis: Concentrations are determined using a validated analytical method, such as HPLC-UV or, for higher sensitivity, Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS).[15][18][19]

-

-

Calculation: The molar ratio of paraxanthine to caffeine is calculated. This ratio serves as the index of CYP1A2 activity.[9]

Figure 2. Experimental workflow for CYP1A2 phenotyping.

Factors Influencing CYP1A2 Activity and Paraxanthine Metabolism

The significant interindividual variability in CYP1A2 activity (ranging from 10- to 200-fold) is a result of genetic, environmental, and physiological factors.[3][7]

-

Genetic Polymorphisms: The CYP1A2 gene exhibits several single nucleotide polymorphisms (SNPs). The -163C>A (rs762551) polymorphism is particularly significant, with the A allele being associated with higher enzyme inducibility, especially in smokers.[3][20] This leads to faster caffeine metabolism and higher paraxanthine/caffeine ratios in individuals carrying the A allele.[20]

-

Inducers and Inhibitors:

-

Induction: CYP1A2 activity is induced by polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke and charbroiled foods, as well as by caffeine itself.[3][13] This results in accelerated paraxanthine formation.

-

Inhibition: Many drugs and dietary compounds can inhibit CYP1A2. For instance, the quinolone antibiotic norfloxacin (B1679917) and the methylxanthine theophylline act as competitive inhibitors, slowing the metabolism of caffeine.[5][10] Quercetin, a flavonoid, has also been shown to significantly inhibit CYP1A2-mediated caffeine metabolism.[21]

-

-

Physiological and Pathological States:

Figure 3. Factors influencing CYP1A2 activity and phenotype.

Applications in Research and Drug Development

A thorough understanding of CYP1A2's role in paraxanthine metabolism is indispensable for the pharmaceutical industry and clinical research.

-

Drug-Drug Interaction (DDI) Studies: Since CYP1A2 metabolizes over 200 clinically important drugs, caffeine is used as a probe substrate to assess the inhibitory or inductive potential of new chemical entities.[7] A change in the paraxanthine/caffeine ratio after administration of a new drug indicates a potential for DDI.

-

Clinical Phenotyping: Identifying a patient's CYP1A2 metabolic status (e.g., poor, extensive, or ultra-rapid metabolizer) can help personalize drug therapy, optimizing dosage to enhance efficacy and minimize adverse effects for drugs cleared by this enzyme.[7]

-

Toxicology and Carcinogenesis: CYP1A2 is involved in the metabolic activation of procarcinogens. Phenotyping can help identify individuals at higher risk from environmental exposures, such as PAHs.[13]

CYP1A2 is the central enzyme governing the conversion of caffeine to its primary metabolite, paraxanthine. The high specificity of this reaction has established the paraxanthine/caffeine ratio as the gold-standard metric for in vivo CYP1A2 phenotyping. The methodologies for assessing this metabolic pathway, from in vitro enzyme kinetic assays using human liver microsomes to in vivo caffeine challenge tests, are well-established and robust. For researchers, scientists, and drug development professionals, a comprehensive grasp of the quantitative aspects, experimental protocols, and influencing factors of CYP1A2-mediated paraxanthine metabolism is essential for advancing personalized medicine, ensuring drug safety, and understanding the complex interplay between genetics, environment, and xenobiotic metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of CYP1A2 enzyme activity in relation to type-2 diabetes and habitual caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of caffeine dose on caffeine and paraxanthine changes in serum and saliva and CYP1A2 enzyme activity in athletes: a randomized placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cjpas.net [cjpas.net]

- 6. ClinPGx [clinpgx.org]

- 7. Simultaneous Quantification of Antioxidants Paraxanthine and Caffeine in Human Saliva by Electrochemical Sensing for CYP1A2 Phenotyping | MDPI [mdpi.com]

- 8. Biotransformation of caffeine, paraxanthine, theobromine and theophylline by cDNA-expressed human CYP1A2 and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two novel methods for the determination of CYP1A2 activity using the paraxanthine/caffeine ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differences in caffeine and paraxanthine metabolism between human and murine CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Paraxanthine/caffeine ratio: as an index for CYP1A2 activity in polycyclic aromatic hydrocarbons exposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenotypic polymorphism and gender-related differences of CYP1A2 activity in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The determination of the Paraxanthine/Caffeine ratio as a metabolic biomarker for CYP1A2 activity in various human matrices by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of caffeine and paraxanthine in human saliva with ultra-high-performance liquid chromatography for CYP1A2 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The impact of genetic polymorphisms on CYP1A2 activity in humans: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pregnancy-Induced Changes in the Pharmacokinetics of Caffeine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Paraxanthine's Effect on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paraxanthine, the primary metabolite of caffeine (B1668208) in humans, is emerging as a significant psychoactive compound with a distinct pharmacological profile. While sharing caffeine's central nervous system stimulant properties, primarily through adenosine (B11128) receptor antagonism, paraxanthine exhibits unique effects, particularly concerning dopamine (B1211576) modulation and locomotor activation. This technical guide provides an in-depth analysis of paraxanthine's mechanisms of action on the central nervous system, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. Evidence suggests that paraxanthine may offer a more potent and potentially safer alternative to caffeine, with implications for cognitive enhancement and therapeutic applications in neurological disorders.

Introduction

Caffeine is the most widely consumed psychoactive substance globally, with its effects largely attributed to its interaction with the central nervous system (CNS). Upon ingestion, caffeine is metabolized in the liver, with approximately 70-80% being converted to paraxanthine (1,7-dimethylxanthine).[1][2][3] While historically overshadowed by its parent compound, recent research has illuminated paraxanthine's own significant and, in some aspects, more potent neurological effects.[4][5] This guide synthesizes the current understanding of paraxanthine's CNS effects, focusing on its molecular targets and downstream physiological and behavioral outcomes.

Mechanisms of Action

Paraxanthine's influence on the CNS is multifaceted, primarily involving the antagonism of adenosine receptors and the inhibition of phosphodiesterases.

Adenosine Receptor Antagonism

Similar to caffeine, paraxanthine acts as a competitive antagonist at adenosine A1 and A2A receptors.[6][7][8] These receptors are integral in regulating neuronal activity, and their blockade by paraxanthine leads to increased neuronal firing and the release of various neurotransmitters, contributing to its stimulant effects.[7][9] Studies have indicated that paraxanthine exhibits a binding potency for A1 and A2A receptors that is similar to or even slightly higher than that of caffeine.[3][5][6]

Phosphodiesterase (PDE) Inhibition and Nitric Oxide (NO) Signaling

A key differentiator between paraxanthine and caffeine lies in its ability to selectively inhibit cGMP-preferring phosphodiesterases (PDEs), particularly PDE9.[6][10][11] This inhibition leads to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in the striatum.[4] The potentiation of the nitric oxide (NO)-cGMP signaling pathway is a crucial element of paraxanthine's unique pharmacological profile, as caffeine does not demonstrate this effect.[10][12] This pathway is implicated in the modulation of neurotransmitter release, including dopamine.[4][13]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from comparative studies of paraxanthine and caffeine.

Table 1: Adenosine Receptor Binding Affinity

| Compound | A1 Receptor (IC50, µM) | A2A Receptor (IC50, µM) | A2B Receptor (Ki, µM) | A3 Receptor (Ki, µM) |

| Paraxanthine | 40 - 65[14] | 40[14] | 4.5[6] | >100[6] |

| Caffeine | 90 - 110[14] | 80[14] | - | - |

| Theophylline | 20 - 30[14] | 20[14] | - | - |

Table 2: Effects on Locomotor Activity and Dopamine Levels in Rats

| Compound (Dose) | Locomotor Activity (Compared to Caffeine) | Striatal Dopamine Increase (Extracellular) | cGMP Accumulation in Striatum |

| Paraxanthine (30 mg/kg) | Stronger[4] | ~50% increase[4][13] | Significant[4] |

| Caffeine (30 mg/kg) | - | No significant effect[4][13] | No significant effect[4] |

Experimental Protocols

This section details the methodologies employed in key studies investigating paraxanthine's CNS effects.

Locomotor Activity Assessment in Rats

-

Subjects: Male Sprague-Dawley rats.

-

Drug Administration: Paraxanthine, caffeine, theophylline, and theobromine (B1682246) were administered intraperitoneally (i.p.) at doses ranging from 1 to 56 mg/kg.[4] Paraxanthine and other less soluble compounds were suspended in a solution of 5% DMSO, 5% TWEEN 80, and 90% distilled water, while caffeine was dissolved in saline.[4]

-

Apparatus: Locomotor activity was monitored in automated activity cages.

-

Procedure: Rats were placed in the activity cages immediately after drug administration, and their horizontal movements were recorded for a specified duration. The total distance traveled or the number of beam breaks were used as measures of locomotor activity.[4]

In Vivo Microdialysis for Dopamine Measurement

-

Subjects: Male Wistar rats.

-

Surgical Procedure: Rats were anesthetized, and a guide cannula was stereotaxically implanted into the dorsolateral striatum.

-

Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid.

-

Drug Administration: Paraxanthine (30 mg/kg) or caffeine (30 mg/kg) was administered i.p.[4]

-

Sample Analysis: Dialysate samples were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.[4]

Ex Vivo cGMP Accumulation Assay

-

Subjects: Male Sprague-Dawley rats.

-

Drug Administration: Rats were administered paraxanthine (10 or 30 mg/kg), caffeine (10 or 30 mg/kg), or a PDE9 inhibitor (BAY 73-6691, 3 mg/kg) i.p.[4]

-

Tissue Preparation: At a specified time after drug administration, rats were euthanized, and the striatum was rapidly dissected and homogenized.

-

cGMP Measurement: The concentration of cGMP in the striatal homogenates was determined using a commercially available enzyme immunoassay (EIA) kit.[4]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by paraxanthine.

Caption: Paraxanthine's antagonism of adenosine receptors.

Caption: Paraxanthine's modulation of dopamine release via PDE9 inhibition.

Neuroprotective and Cognitive Effects

Beyond its stimulant properties, paraxanthine has demonstrated neuroprotective potential. Studies have shown that it can protect dopaminergic neurons from cell death, a finding with significant implications for neurodegenerative diseases like Parkinson's disease.[15] This neuroprotective effect appears to be independent of adenosine receptor blockade and may involve the stimulation of ryanodine (B192298) receptors.[15][16]

Furthermore, research suggests that paraxanthine can enhance cognitive functions such as alertness, focus, memory, and reasoning.[1][2][17] Clinical studies have reported improved attention and short-term memory following acute ingestion of paraxanthine.[1][18] These cognitive benefits are attributed to its role as an adenosine receptor antagonist and its unique influence on dopaminergic and nitric oxide signaling.[2][9][10]

Comparative Profile: Paraxanthine vs. Caffeine

-

Potency: Paraxanthine exhibits a stronger locomotor activating effect than caffeine in animal models.[4]

-

Dopamine Release: Paraxanthine, but not caffeine, significantly increases extracellular dopamine levels in the dorsolateral striatum.[4]

-

Mechanism: The inhibition of cGMP-preferring PDEs is a mechanism unique to paraxanthine among the major caffeine metabolites.[4]

-

Safety and Side Effects: Paraxanthine is reported to have a lower toxicity and fewer anxiogenic effects compared to caffeine.[3][5][19] It is also associated with a more favorable side effect profile, potentially causing less jitteriness or anxiety.[7][9]

Conclusion and Future Directions

Paraxanthine is a pharmacologically active metabolite of caffeine with a distinct and potent profile of effects on the central nervous system. Its dual action as an adenosine receptor antagonist and a selective PDE9 inhibitor distinguishes it from caffeine, leading to unique effects on dopamine signaling and locomotor activity. The evidence suggests that paraxanthine may be responsible for many of the desirable effects of caffeine, potentially with a better safety profile.

Future research should focus on further elucidating the specific downstream targets of the NO-cGMP pathway modulated by paraxanthine. Human clinical trials are warranted to fully assess its cognitive-enhancing and neuroprotective potential, as well as its therapeutic utility in conditions such as narcolepsy and Parkinson's disease. A deeper understanding of paraxanthine's pharmacology will be crucial for the development of novel and safer CNS-targeted therapies.

References

- 1. enfinityenergy.com [enfinityenergy.com]

- 2. supplysidesj.com [supplysidesj.com]

- 3. Paraxanthine safety and comparison to caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Paraxanthine and Caffeine on Sleep, Locomotor Activity, and Body Temperature in Orexin/Ataxin-3 Transgenic Narcoleptic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paraxanthine - Wikipedia [en.wikipedia.org]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Paraxanthine provides greater improvement in cognitive function than caffeine after performing a 10-km run - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paraxanthine enhances memory and neuroplasticity more than caffeine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paraxanthine: Connecting Caffeine to Nitric Oxide Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paraxanthine: Connecting Caffeine to Nitric Oxide Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Metabolite may increase brain performance better than caffeine: Study [nutraingredients.com]

- 18. mdpi.com [mdpi.com]

- 19. Effects of paraxanthine and caffeine on sleep, locomotor activity, and body temperature in orexin/ataxin-3 transgenic narcoleptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics of Paraxanthine in humans

An In-depth Technical Guide to the Pharmacokinetics of Paraxanthine in Humans

Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary and most abundant metabolite of caffeine (B1668208) in humans, accounting for approximately 70-84% of caffeine's breakdown.[1][2][3][4][5] Formed in the liver through demethylation of caffeine, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, paraxanthine is itself a psychoactive central nervous system stimulant.[1][3][5][6][7][8] While historically studied in the context of caffeine metabolism, recent research has focused on paraxanthine as a standalone compound, investigating its distinct pharmacological and pharmacokinetic profile. Evidence suggests it may offer some of the ergogenic and cognitive benefits of caffeine with a potentially different side-effect profile, including reduced anxiety and toxicity.[9][10][11][12] This technical guide provides a comprehensive overview of the pharmacokinetics of paraxanthine in humans, detailing its absorption, distribution, metabolism, and excretion, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Pharmacokinetics of Paraxanthine

The pharmacokinetic profile of paraxanthine is characterized by rapid clearance and a shorter half-life compared to other major caffeine metabolites like theophylline (B1681296) and theobromine.[9][11][12][13][14] Its kinetics are generally similar to caffeine, following a first-order elimination process within typical dosage ranges.[15][16]

Absorption

When administered orally, paraxanthine is readily absorbed. The effects of paraxanthine can typically be felt within 20 to 45 minutes after ingestion, with peak plasma concentrations occurring around 60 to 90 minutes post-ingestion.[13]

Distribution

Paraxanthine distributes throughout the body's tissues. A comparative study on methylxanthines reported a steady-state volume of distribution (Vss) for paraxanthine that is similar to caffeine.[15] The unbound volume of distribution for paraxanthine is approximately 1.18 L/kg, suggesting it is hydrophilic and distributes into intracellular tissue water.[1][15] Like caffeine, it is sufficiently lipophilic to cross biological membranes, including the blood-brain barrier.[17]

Metabolism

The metabolism of paraxanthine is a multi-step process occurring predominantly in the liver. After its formation from caffeine via CYP1A2, paraxanthine is further biotransformed into several key metabolites.[1][6]

The primary metabolic pathways include:

-

7-demethylation: This pathway leads to the formation of 1-methylxanthine (B19228) (1-MX) and 5-acetylamino-6-formylamino-3-methyluracil (B14576) (AFMU). This combined pathway accounts for the majority (approximately 67%) of paraxanthine clearance and is mediated by a cytochrome P-450 enzyme.[18]

-

Oxidation: Paraxanthine can be oxidized to 1,7-dimethyluric acid.[1][18] This pathway accounts for about 8% of its clearance.[18]

-

1-demethylation: A smaller fraction of paraxanthine is demethylated to form 7-methylxanthine (B127787) (7-MX), comprising about 6% of its clearance.[1][18]

The enzyme xanthine (B1682287) oxidase is involved in the secondary conversion of 1-methylxanthine (1-MX) into 1-methyluric acid (1-MU).[1][18]

Excretion

Paraxanthine and its metabolites are primarily eliminated from the body via the kidneys and excreted in the urine.[6] A small portion, around 9%, of paraxanthine is excreted unchanged in the urine.[18] The half-life of paraxanthine is shorter than that of caffeine and significantly shorter than theophylline and theobromine, with reported values averaging around 3.1 to 3.4 hours.[1][3][6][13][14] This rapid clearance means it is less likely to accumulate in the body compared to other caffeine metabolites.[13]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for paraxanthine and related methylxanthines in healthy adult humans, as reported in the literature.

Table 1: Core Pharmacokinetic Parameters of Methylxanthines in Humans

| Compound | Half-Life (t½) (hours) | Plasma Clearance (CL) (ml/min/kg) | Unbound Plasma Clearance (ml/min/kg) | Volume of Distribution (Vss, unbound) (L/kg) |

|---|---|---|---|---|

| Paraxanthine | 3.1 ± 0.8 | 2.20 ± 0.91 | 4.14 | 1.18 ± 0.37 |

| Caffeine | 4.1 ± 1.3 | 2.07 ± 0.96 | 3.11 | 1.06 ± 0.26 |

| Theophylline | 6.2 ± 1.4 | 0.93 | 1.61 | 0.77 |

| Theobromine | 7.2 ± 1.6 | 1.20 ± 0.40 | 1.39 | 0.79 |

Data sourced from Lelo et al. (1986)[15] and Wikipedia[1].

Table 2: Metabolic Clearance Pathways of Paraxanthine in Humans

| Metabolic Pathway/Product | Percentage of Total Clearance |

|---|---|

| 7-demethylation (to 1-MX, 1-MU, AFMU) | ~67% |

| Oxidation (to 1,7-dimethyluric acid) | ~8% |

| 1-demethylation (to 7-MX) | ~6% |

| Renal Excretion (unchanged) | ~9% |

Data sourced from Miners et al. (1989)[18].

Experimental Protocols

Human pharmacokinetic studies of paraxanthine typically employ rigorous methodologies to ensure accurate and reproducible data. Below is a summary of common experimental protocols derived from published clinical trials.

1. Study Design:

-

Design: Most studies utilize a double-blind, placebo-controlled, crossover design.[4][9][19] This minimizes bias, and each participant serves as their own control. A washout period between treatments is essential.

-

Randomization: Participants are randomly assigned to a sequence of treatments, which may include various doses of paraxanthine, caffeine, and a placebo.[4]

2. Participant Selection:

-

Population: Studies are typically conducted in healthy, non-smoking male and female volunteers.[9][15]

-

Inclusion/Exclusion Criteria: Common criteria include age ranges (e.g., 20-40 years), a body mass index (BMI) within a healthy range (e.g., 18.5-29.9), and abstinence from methylxanthine-containing products (e.g., coffee, tea, chocolate) for a specified period before and during the study to avoid confounding results.[4]

3. Dosing and Administration:

-

Compound: Pure paraxanthine is administered, often in capsule form, with doses ranging from 50 mg to 300 mg.[4][9]

-

Administration: Oral administration is the standard route, typically with a specified volume of water after an overnight fast to standardize absorption.[7]

4. Sample Collection and Processing:

-

Matrices: Blood (plasma or serum), saliva, and urine are the most common biological matrices collected.[18][20]

-

Schedule: Samples are collected at multiple time points: before dosing (baseline) and at various intervals after administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to construct a concentration-time curve.[21]

-

Processing: Blood samples are centrifuged to separate plasma or serum, which is then stored, typically at -20°C or lower, until analysis.[7]

5. Analytical Methodology:

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are the gold-standard methods for quantifying paraxanthine and its metabolites in biological samples due to their high sensitivity and specificity.[7][20]

-

Procedure: A common procedure involves protein precipitation from the plasma/serum sample, followed by chromatographic separation and detection by mass spectrometry.[20]

6. Pharmacokinetic Analysis:

-

Software: Non-compartmental analysis is performed using specialized pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Visualizations: Pathways and Workflows

Caption: Metabolic pathway of caffeine to paraxanthine and its subsequent biotransformation.

Caption: Typical experimental workflow for a human pharmacokinetic study of paraxanthine.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. valencenutraceuticals.com [valencenutraceuticals.com]

- 4. Acute Effects of Paraxanthine on Energy and Focus [ctv.veeva.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. brcrecovery.com [brcrecovery.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. paraxanthine - MetaboAge [metaboage.info]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Paraxanthine safety and comparison to caffeine [frontiersin.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]